2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
2-Isopropoxyphenylboronic acid+Pinacol→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: Typically between 50°C to 100°C
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity in cross-coupling reactions. Similar compounds include:
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
These compounds share similar reactivity but differ in their substituents, which can influence their stability and reactivity under different conditions.
Biological Activity
2-(2-Isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, with the CAS number 502649-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various fields.
- Molecular Formula : C15H23BO3
- Molecular Weight : 262.15 g/mol
- Structure : The compound features a dioxaborolane ring which is known for its stability and reactivity in organic synthesis.
The biological activity of this compound primarily revolves around its interaction with specific enzymes and cellular pathways. It has been investigated for its potential as an inhibitor of various kinases involved in cellular signaling processes.
Inhibition Studies
Recent studies have demonstrated that derivatives of dioxaborolane compounds can exhibit significant inhibitory effects on kinases such as DYRK1A and PKMYT1. These kinases play crucial roles in cell cycle regulation and neuronal function:
- DYRK1A Inhibition : Compounds similar to this compound have shown nanomolar-level inhibitory activity against DYRK1A. This inhibition is linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease .
- PKMYT1 Inhibition : The compound has also been explored for its ability to inhibit PKMYT1, a regulator of CDK1 phosphorylation. Inhibitors targeting this pathway could be beneficial in cancer treatment .
Study 1: Neuroprotective Effects
In a study examining neuroprotective effects, derivatives of dioxaborolane were tested on neuronal cell lines subjected to oxidative stress. Results indicated that these compounds reduced cell death and inflammation markers significantly compared to controls. The protective mechanism was attributed to the modulation of antioxidant pathways .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties of dioxaborolane derivatives. The compounds were tested in LPS-induced inflammation models where they demonstrated a reduction in pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Data Tables
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-11(2)17-13-10-8-7-9-12(13)16-18-14(3,4)15(5,6)19-16/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVDJAPEQLXPME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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